molecular formula C10H12ClNO2 B1651219 4,5-Methylenedioxy-2-aminoindane hydrochloride CAS No. 124399-90-2

4,5-Methylenedioxy-2-aminoindane hydrochloride

Cat. No.: B1651219
CAS No.: 124399-90-2
M. Wt: 213.66
InChI Key: PVGSGXLMJCEIEL-UHFFFAOYSA-N
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Description

4,5-Methylenedioxy-2-aminoindane hydrochloride, often referred to by its full chemical name, is a synthetic compound belonging to the class of chemicals known as amphetamines. It is structurally similar to other psychoactive substances and has been studied for its potential effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Methylenedioxy-2-aminoindane hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as 2-aminoindane and methylenedioxybenzene.

  • Reaction Conditions: The reaction conditions include the use of strong acids or bases, and the process may involve heating and cooling cycles to ensure proper formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled environments to maintain consistent quality and yield. The process involves rigorous purification steps to remove impurities and ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: 4,5-Methylenedioxy-2-aminoindane hydrochloride can undergo various chemical reactions, including:

  • Oxidation: This reaction involves the addition of oxygen atoms to the compound, often resulting in the formation of derivatives with altered properties.

  • Reduction: Reduction reactions typically involve the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of different structural isomers.

  • Substitution: Substitution reactions occur when one or more atoms in the compound are replaced by other atoms or groups, resulting in new compounds with distinct characteristics.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various reagents like halogens (chlorine, bromine) and alkyl halides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique chemical and physical properties.

Scientific Research Applications

4,5-Methylenedioxy-2-aminoindane hydrochloride has been the subject of scientific research in several fields:

  • Chemistry: It is used as a reference compound in analytical chemistry for the development of new synthetic methods and the study of reaction mechanisms.

  • Biology: Research has explored its effects on biological systems, particularly its interaction with neurotransmitter systems.

  • Medicine: Studies have investigated its potential therapeutic applications, including its use as a research chemical in the development of new drugs.

  • Industry: The compound is used in the production of various chemical products and as a precursor in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 4,5-Methylenedioxy-2-aminoindane hydrochloride exerts its effects involves its interaction with neurotransmitter systems in the brain. It acts as a serotonin releasing agent, leading to increased levels of serotonin in the synaptic cleft. This increase in serotonin levels is associated with its entactogenic effects, which include feelings of emotional openness and enhanced social interaction.

Molecular Targets and Pathways:

  • Serotonin Transporters: The compound targets serotonin transporters, leading to the release of serotonin.

  • Neurotransmitter Pathways: It affects various neurotransmitter pathways, including those involved in mood regulation and social behavior.

Comparison with Similar Compounds

  • 5,6-Methylenedioxy-2-aminoindane (MDAI)

  • Amphetamine

  • Methamphetamine

  • MDMA (3,4-Methylenedioxymethamphetamine)

Properties

IUPAC Name

7,8-dihydro-6H-cyclopenta[g][1,3]benzodioxol-7-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c11-7-3-6-1-2-9-10(8(6)4-7)13-5-12-9;/h1-2,7H,3-5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGSGXLMJCEIEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC3=C2OCO3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701344563
Record name 4,5-Methylenedioxy-2-aminoindane hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701344563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124399-90-2
Record name 4,5-Methylenedioxy-2-aminoindane hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124399902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Methylenedioxy-2-aminoindane hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701344563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-METHYLENEDIOXY-2-AMINOINDANE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYK2499P9I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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